1-(2-(2-(6-Chloropyrazin-2-yl)ethyl)piperidin-1-yl)ethan-1-one
Overview
Description
1-(2-(2-(6-Chloropyrazin-2-yl)ethyl)piperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C12H16ClN3O It is characterized by the presence of a pyrazine ring substituted with a chlorine atom at the 6th position, an ethyl chain, and a piperidine ring attached to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(6-Chloropyrazin-2-yl)ethyl)piperidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrazine Intermediate: The starting material, 6-chloropyrazine, is reacted with ethylamine under controlled conditions to form 6-chloropyrazin-2-yl ethylamine.
Piperidine Derivatization: The intermediate is then reacted with piperidine in the presence of a suitable catalyst, such as Pd-PEPPSI Mes, using Buchwald–Hartwig amination to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(6-Chloropyrazin-2-yl)ethyl)piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
1-(2-(2-(6-Chloropyrazin-2-yl)ethyl)piperidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-(2-(6-Chloropyrazin-2-yl)ethyl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloropyrazin-2-yl)-1H-benzo[d]imidazole: Shares the pyrazine ring and chlorine substitution but differs in the presence of a benzo[d]imidazole moiety.
6-Chloropyrazin-2-yl ethylamine: A precursor in the synthesis of the target compound, with similar structural features but lacking the piperidine and ethanone groups.
Uniqueness
1-(2-(2-(6-Chloropyrazin-2-yl)ethyl)piperidin-1-yl)ethan-1-one is unique due to its combination of a pyrazine ring, piperidine ring, and ethanone group, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-[2-(6-chloropyrazin-2-yl)ethyl]piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-10(18)17-7-3-2-4-12(17)6-5-11-8-15-9-13(14)16-11/h8-9,12H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYONHYXQUNYJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1CCC2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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